molecular formula C8H11ClN2S B8482842 2-[(3-chloropyridin-2-yl)methylsulfanyl]ethanamine

2-[(3-chloropyridin-2-yl)methylsulfanyl]ethanamine

Cat. No.: B8482842
M. Wt: 202.71 g/mol
InChI Key: HTABEAIBEITBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-chloropyridin-2-yl)methylsulfanyl]ethanamine is an organic compound that features a pyridine ring substituted with a chlorine atom and a thioether-linked ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chloropyridin-2-yl)methylsulfanyl]ethanamine typically involves the reaction of 3-chloropyridine with an appropriate thiol and an amine. One common method is the nucleophilic substitution of 3-chloropyridine with a thiol, followed by the alkylation of the resulting thioether with an ethylamine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution and alkylation steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chloropyridin-2-yl)methylsulfanyl]ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-[(3-chloropyridin-2-yl)methylsulfanyl]ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-chloropyridin-2-yl)methylsulfanyl]ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloro-5-trifluoromethylpyridin-2-yl)ethanamine: Similar structure but with a trifluoromethyl group instead of a thioether.

    2-(3-Chloro-5-methylpyridin-2-yl)ethanamine: Similar structure but with a methyl group instead of a thioether.

Uniqueness

2-[(3-chloropyridin-2-yl)methylsulfanyl]ethanamine is unique due to the presence of the thioether linkage, which imparts distinct chemical and biological properties. This thioether group can undergo specific reactions that are not possible with other similar compounds, making it valuable for certain applications .

Properties

Molecular Formula

C8H11ClN2S

Molecular Weight

202.71 g/mol

IUPAC Name

2-[(3-chloropyridin-2-yl)methylsulfanyl]ethanamine

InChI

InChI=1S/C8H11ClN2S/c9-7-2-1-4-11-8(7)6-12-5-3-10/h1-2,4H,3,5-6,10H2

InChI Key

HTABEAIBEITBJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CSCCN)Cl

Origin of Product

United States

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